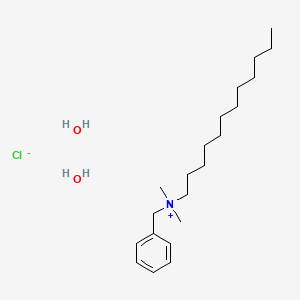
Benzyldodecyldimethylammonium Chloride Dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyldodecyldimethylammonium Chloride Dihydrate is a quaternary ammonium compound (QAC) known for its antimicrobial properties. It is commonly used as a biocide to target antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa . The compound is also used as a cationic surfactant and phase transfer catalyst .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzyldodecyldimethylammonium Chloride Dihydrate can be synthesized through a multi-step process. One common method involves the reaction of dodecyl alcohol with dimethylamine to form dodecyldimethylamine. This intermediate is then reacted with benzyl chloride to produce benzyldimethyldodecylammonium chloride .
Industrial Production Methods
In industrial settings, the production of benzyldimethyldodecylammonium chloride dihydrate typically involves the use of high-efficiency catalysts to optimize the reaction conditions. The process is designed to maximize yield and purity while minimizing by-products and waste .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyldodecyldimethylammonium Chloride Dihydrate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ionic and hydrophobic interactions with microbial membrane surfaces .
Common Reagents and Conditions
Common reagents used in reactions involving benzyldimethyldodecylammonium chloride dihydrate include benzyl chloride, dimethylamine, and dodecyl alcohol. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and purity .
Major Products Formed
The major product formed from the synthesis of benzyldimethyldodecylammonium chloride dihydrate is the quaternary ammonium compound itself. Other by-products may include unreacted starting materials and minor impurities .
Wissenschaftliche Forschungsanwendungen
Benzyldodecyldimethylammonium Chloride Dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in various organic synthesis reactions.
Biology: Employed as an antimicrobial agent to study the effects on antibiotic-resistant bacteria.
Medicine: Investigated for its potential use in developing new antimicrobial treatments.
Industry: Utilized as a cationic surfactant in cleaning products and as a corrosion inhibitor.
Wirkmechanismus
The antimicrobial action of benzyldimethyldodecylammonium chloride dihydrate is primarily due to its ability to interact with microbial cell membranes. The compound binds to the membrane surfaces through ionic and hydrophobic interactions, leading to membrane disruption and loss of membrane integrity. This results in the leakage of essential intracellular constituents and ultimately cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Benzyldodecyldimethylammonium Chloride Dihydrate is unique due to its specific chain length and the presence of the benzyl group, which enhances its antimicrobial properties. Compared to similar compounds, it has a broader spectrum of activity against antibiotic-resistant bacteria and is more effective as a phase transfer catalyst .
Eigenschaften
IUPAC Name |
benzyl-dodecyl-dimethylazanium;chloride;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N.ClH.2H2O/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;;;/h13-15,17-18H,4-12,16,19-20H2,1-3H3;1H;2*1H2/q+1;;;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJHCWPHEPKXRE-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.O.O.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














